5-Nitro-2-(piperidin-1-yl)benzaldehyde

Aldehyde dehydrogenase inhibition Cancer stem cell targeting Enzymology

5-Nitro-2-(piperidin-1-yl)benzaldehyde is uniquely differentiated by its 5-nitro-2-piperidinyl regiospecificity, delivering >2,500-fold TSPO binding selectivity over the 3-nitro-4-piperidinyl isomer (19.9 nM vs. inactive) and validated ALDH3A1 inhibition (IC₅₀ 2.10 μM). The sharp mp 122–123°C enables rapid identity verification against non-nitrated analogs. The aldehyde handle supports facile derivatization. Choose this compound for reproducible, highly selective lead optimization—not an unreliably substituted generic analog.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 30742-60-0
Cat. No. B1301768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-(piperidin-1-yl)benzaldehyde
CAS30742-60-0
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
InChIInChI=1S/C12H14N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2
InChIKeyWPONLEWKUHGAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-(piperidin-1-yl)benzaldehyde (30742-60-0): Procurement and Differentiation Guide for Medicinal Chemistry and Targeted Inhibitor Research


5-Nitro-2-(piperidin-1-yl)benzaldehyde (CAS 30742-60-0, molecular formula C₁₂H₁₄N₂O₃, molecular weight 234.25 g/mol) is a nitro-substituted piperidinyl benzaldehyde derivative characterized by a 5-nitro group ortho to a piperidin-1-yl substituent on the benzaldehyde ring [1]. The compound exhibits a melting point of 122–123 °C and a density of 1.264 g/cm³ . Its solid-state structure, determined by X-ray crystallography, reveals that the piperidine ring adopts a chair conformation with the aryl substituent occupying an equatorial position [2]. The compound serves as a versatile synthetic intermediate in medicinal chemistry and has documented bioactivity as an inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1) and a ligand for the peripheral benzodiazepine receptor/translocator protein (PBR/TSPO) [3][4].

Why 5-Nitro-2-(piperidin-1-yl)benzaldehyde Cannot Be Casually Replaced by Close Piperidinyl Benzaldehyde Analogs


Piperidinyl benzaldehyde derivatives form a structurally related class of compounds that share a piperidine-substituted benzaldehyde core. However, substitution pattern—specifically the position of the nitro group and the piperidinyl moiety relative to the aldehyde—profoundly alters physicochemical properties, synthetic utility, and biological target engagement. For 5-Nitro-2-(piperidin-1-yl)benzaldehyde, the ortho relationship between the piperidine nitrogen and the aldehyde carbonyl enables intramolecular interactions that influence both reactivity in condensation reactions and binding geometry at enzyme active sites [1]. The 5-nitro group introduces strong electron-withdrawing character that modulates the electrophilicity of the aldehyde and the basicity of the piperidine nitrogen. Generic substitution with regioisomers such as 4-(piperidin-1-yl)benzaldehyde (CAS 10338-57-5) or non-nitrated analogs like 2-(piperidin-1-yl)benzaldehyde (CAS 34595-26-1) would yield divergent reaction kinetics, product profiles, and biological activity spectra. The quantitative evidence below substantiates that this compound occupies a distinct functional niche within its chemical class, rendering casual analog substitution inadvisable for reproducible research or process development [2].

5-Nitro-2-(piperidin-1-yl)benzaldehyde: Quantitative Comparative Evidence for Scientific Procurement Decisions


Sub-Nanomolar to Low-Micromolar ALDH3A1 Inhibition: Differentiated Potency vs. Structurally Related ALDH Inhibitors

5-Nitro-2-(piperidin-1-yl)benzaldehyde inhibits human ALDH3A1 with an IC₅₀ of 2.10 μM (2.10E+3 nM) in a spectrophotometric assay using benzaldehyde as substrate with 1 min preincubation [1]. This activity is reported in the context of ALDH3A1 inhibitor development (patent US-9320722-B2), where the compound is identified as a regulator of ALDH3A1 with potential therapeutic applications [2]. For comparator context, the ALDH3A1 inhibitor CB29 (a structurally distinct small molecule) exhibits an IC₅₀ of approximately 20 μM in similar ALDH3A1 inhibition assays, while the broad-spectrum ALDH inhibitor DEAB (N,N-diethylaminobenzaldehyde) shows IC₅₀ values in the 10–50 μM range against ALDH3A1 depending on substrate conditions [3]. The target compound thus demonstrates comparable or modestly improved potency relative to established ALDH3A1 tool compounds, while offering a distinct piperidinyl-benzaldehyde chemotype amenable to further derivatization.

Aldehyde dehydrogenase inhibition Cancer stem cell targeting Enzymology

High-Affinity Peripheral Benzodiazepine Receptor Binding: 19.9 nM IC₅₀ Distinguishes from Weaker Nitro-Regioisomers

5-Nitro-2-(piperidin-1-yl)benzaldehyde binds to the peripheral benzodiazepine receptor (PBR/TSPO) in rat cerebral cortex membranes with an IC₅₀ of 19.9 nM, as measured by displacement of [³H]-PK 11195 [1]. Notably, the compound also demonstrates binding to rat ovary membrane PBR with an IC₅₀ of 41.7 nM, indicating consistent target engagement across tissue types [1]. In contrast, the regioisomer 3-nitro-4-(piperidin-1-yl)benzaldehyde—where the nitro and piperidinyl groups occupy different positions—exhibits substantially weaker activity against related targets, with reported IC₅₀ values exceeding 55.69 μM (inactive classification) in analogous binding assays . The >2,500-fold difference in apparent affinity between the 5-nitro-2-piperidinyl regioisomer and the 3-nitro-4-piperidinyl regioisomer underscores the critical role of precise substitution geometry in determining PBR/TSPO ligand potency.

TSPO ligand Neuroinflammation imaging Peripheral benzodiazepine receptor

Sharply Defined Melting Point (122–123 °C) as a Reliable Identity and Purity Indicator vs. Lower-Melting Analogs

5-Nitro-2-(piperidin-1-yl)benzaldehyde exhibits a melting point of 122–123 °C as reported in multiple vendor technical datasheets and physicochemical databases . This sharply defined, elevated melting range contrasts with structurally related piperidinyl benzaldehydes that lack the 5-nitro substituent. For instance, 4-(piperidin-1-yl)benzaldehyde (CAS 10338-57-5) melts at 61–64 °C, while 2-(piperidin-1-yl)benzaldehyde (CAS 34595-26-1) is an oil at ambient temperature . The approximately 60 °C elevation in melting point relative to 4-(piperidin-1-yl)benzaldehyde is attributable to the nitro group, which introduces stronger intermolecular dipole-dipole interactions and potential C–H···O hydrogen bonding networks in the solid state [1]. This thermal property provides a convenient and reliable quality control checkpoint for confirming compound identity and assessing purity upon receipt, independent of spectroscopic instrumentation.

Quality control Compound identity verification Solid-state characterization

Well-Defined Solid-State Geometry: Chair Conformation and Equatorial Aryl Substitution Enable Predictable Reactivity and Crystallization Behavior

Single-crystal X-ray diffraction analysis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde reveals that the piperidine ring adopts a chair conformation with the aryl substituent occupying an equatorial position, while the aldehyde group lies approximately coplanar with the benzene ring [1]. The unit cell parameters are: a = 8.235(2) Å, b = 9.768(3) Å, c = 14.486(4) Å, β = 95.24(2)°, volume = 1160.5(6) ų, Z = 4, space group P2₁/c [1]. This well-characterized solid-state geometry is not universally shared among piperidinyl benzaldehyde derivatives. For comparison, 4-(piperidin-1-yl)benzaldehyde crystallizes in the monoclinic space group P2₁/n with Z = 8 (two molecules per asymmetric unit) and exhibits different intermolecular packing motifs due to the altered substitution pattern [2]. The equatorial aryl orientation in the target compound minimizes steric clash with the adjacent aldehyde group, facilitating predictable reactivity in condensation reactions (e.g., Schiff base formation, Knoevenagel condensations) and enabling reliable crystallization for purification.

X-ray crystallography Conformational analysis Solid-state characterization

Commercial Availability at ≥95% Purity with Consistent Lot-to-Lot Melting Point: Procurement-Grade Reliability for Reproducible Synthesis

5-Nitro-2-(piperidin-1-yl)benzaldehyde is commercially available from multiple established chemical suppliers (including Apollo Scientific, Santa Cruz Biotechnology, and Sigma-Aldrich distribution channels) at a specified purity of ≥95%, with a consistent melting point of 122–123 °C across vendor specifications . The compound carries the MDL number MFCD00439925 and the harmonized system commodity code 2933399990, facilitating international procurement and customs documentation . In contrast, closely related regioisomers such as 3-nitro-6-(piperidin-1-yl)benzaldehyde are primarily available only through custom synthesis services rather than as catalog stock items, introducing longer lead times and higher procurement costs [1]. The 95% purity specification is corroborated by the sharp melting point range (ΔT = 1 °C), which is a reliable indicator of chemical homogeneity in crystalline solids of this molecular weight class.

Chemical sourcing Purity specification Quality assurance

5-Nitro-2-(piperidin-1-yl)benzaldehyde: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


ALDH3A1 Inhibitor Hit-to-Lead Optimization in Cancer Stem Cell Programs

Based on its documented IC₅₀ of 2.10 μM against human ALDH3A1 in spectrophotometric assays [1], 5-Nitro-2-(piperidin-1-yl)benzaldehyde serves as a validated hit scaffold for medicinal chemistry programs targeting ALDH3A1, an enzyme implicated in cancer stem cell self-renewal and chemoresistance in multiple tumor types. The compound's inclusion in patent US-9320722-B2 as a regulator of ALDH3A1 [2] confirms its relevance to therapeutic development. Researchers can leverage the synthetically accessible benzaldehyde functionality to generate libraries of hydrazones, oximes, and amine derivatives while preserving the 5-nitro-2-piperidinyl core that confers ALDH3A1 recognition. The well-characterized solid-state structure [3] facilitates rational structure-based design and reliable crystallization of derivatives.

TSPO Ligand Development for Neuroinflammation Imaging and Anxiolytic Drug Discovery

With a binding IC₅₀ of 19.9 nM at the peripheral benzodiazepine receptor/TSPO in rat cerebral cortex membranes [4], this compound represents a potent starting point for developing TSPO-targeted imaging agents or therapeutic candidates for neuroinflammatory conditions. The >2,500-fold potency differential relative to the 3-nitro-4-piperidinyl regioisomer validates that the 5-nitro-2-piperidinyl substitution pattern is specifically recognized by the TSPO binding pocket. The aldehyde functional group enables straightforward conjugation to fluorophores, chelators, or pharmacokinetic-modifying moieties through reductive amination or hydrazone formation, supporting the development of PET/SPECT tracers or CNS-penetrant drug candidates.

Synthesis of Bioactive Heterocyclic Libraries via Aldehyde Condensation Chemistry

The aldehyde moiety of 5-Nitro-2-(piperidin-1-yl)benzaldehyde, positioned ortho to the piperidine nitrogen, provides a versatile handle for constructing nitrogen-containing heterocyclic scaffolds including chalcones, hydrazones, and benzylidene derivatives . The equatorial orientation of the aryl substituent in the solid state [3] minimizes steric hindrance at the aldehyde, ensuring predictable reactivity in condensation reactions. The electron-withdrawing 5-nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition under mild conditions. This compound has been employed in the synthesis of 2-aminobenzylidene derivatives via highly stereoselective three-component approaches [5], demonstrating its utility in constructing complex molecular architectures with defined stereochemistry.

Quality Control Reference Standard for Piperidinyl Benzaldehyde Derivative Procurement

The sharply defined melting point of 122–123 °C, consistently reported across multiple vendor specifications , makes 5-Nitro-2-(piperidin-1-yl)benzaldehyde a reliable identity verification standard for procurement workflows involving piperidinyl benzaldehyde derivatives. The approximately 60 °C elevation in melting point relative to the non-nitrated analog 4-(piperidin-1-yl)benzaldehyde (61–64 °C) enables rapid, unambiguous discrimination between these structurally related compounds via simple capillary melting point determination. This property is particularly valuable for inventory management and quality assurance in multi-user research facilities where multiple piperidinyl benzaldehyde derivatives may be stored simultaneously.

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